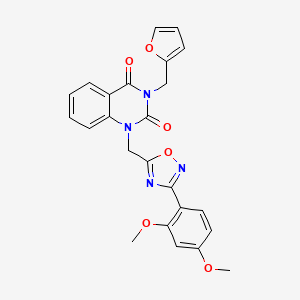

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O6/c1-31-15-9-10-18(20(12-15)32-2)22-25-21(34-26-22)14-27-19-8-4-3-7-17(19)23(29)28(24(27)30)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSNWZCEQGURTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Quinazoline Core Construction: The quinazoline core is often constructed via a cyclization reaction involving anthranilic acid derivatives and suitable aldehydes or ketones.

Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furanones and quinazoline N-oxides.

Reduction: Dihydroquinazolines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , and it features a unique structure that combines quinazoline and oxadiazole moieties. The presence of furan and methoxy groups further enhances its chemical diversity and potential reactivity.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of oxadiazole rings has been linked to enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes.

Anticancer Properties

Quinazoline derivatives are well-documented for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have highlighted the potential of quinazoline derivatives as inhibitors of specific kinases involved in cancer progression . The structural features of this compound may allow it to interfere with signaling pathways critical for tumor growth.

Anti-inflammatory Effects

Quinazolines have also been studied for their anti-inflammatory properties. The presence of the furan moiety in the compound may contribute to its ability to modulate inflammatory responses. Research has indicated that certain quinazoline derivatives can significantly reduce inflammation markers in vitro . This aspect is particularly relevant in developing treatments for chronic inflammatory diseases.

Antiviral Activity

Emerging studies suggest that compounds with similar structures may possess antiviral properties. For example, some quinazoline derivatives have been reported to exhibit activity against HIV by inhibiting viral replication . This opens avenues for further exploration into the antiviral potential of the specific compound discussed.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes:

- Starting Materials : The synthesis often begins with readily available precursors such as 2,4-dimethoxyphenol and various furan derivatives.

- Oxadiazole Formation : A key step involves forming the oxadiazole ring through cyclization reactions with hydrazine or other nitrogen sources under acidic conditions.

- Quinazoline Synthesis : The final product is typically obtained through a series of condensation reactions where the oxadiazole derivative is reacted with quinazoline precursors.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| El-Hashash et al. (2011) | Identified significant antimicrobial activity against E. coli and S. aureus | Development of new antibiotics |

| MDPI Study (2014) | Explored synthesis routes for quinazoline derivatives with enhanced biological activity | Medicinal chemistry applications |

| PMC Article (2018) | Investigated anticancer mechanisms via kinase inhibition | Cancer treatment research |

Mechanism of Action

The mechanism of action of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole and quinazoline moieties can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Based Antifungals

Quinazolinone derivatives, such as quinconazole and fluquinconazole, share structural similarities with the target compound but differ in substituents and biological applications:

Key Differences:

- Substituent Chemistry: The target compound replaces the triazole group (common in antifungals) with a 1,2,4-oxadiazole ring.

- Electronic Effects : The dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with the electron-withdrawing dichlorophenyl groups in quinconazole/fluquinconazole. This could alter binding to cytochrome P450 enzymes, a common target for triazole antifungals .

- Furan vs. Halogenation : The furan-2-ylmethyl group may enhance π-π stacking interactions in biological targets, whereas fluquinconazole’s fluorine atom improves lipophilicity and membrane penetration.

1,2,4-Triazole and Oxadiazole Derivatives

1,2,4-Triazole derivatives (e.g., compounds in ) exhibit diverse activities, including antinociceptive, anticancer, and antiviral effects . A comparison with the target compound’s oxadiazole moiety is critical:

Research Findings:

- Triazole derivatives in show IC₅₀ values in the micromolar range for anticancer activity, but the target compound’s oxadiazole group may improve pharmacokinetics due to reduced polarity .

- The absence of a thione (-S-) group in the target compound (unlike ’s thioxo-triazoles) could reduce metal-binding capacity, altering mechanism of action.

Structural Analogues in Agrochemistry

Probenazole (), a benzisothiazole derivative, and the target compound both contain heterocyclic motifs but differ in application:

- Probenazole : Activates plant systemic resistance, whereas the target compound’s quinazoline-dione core is more typical of direct antifungal activity .

Biological Activity

The compound 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Structural Overview

The compound features a quinazoline backbone substituted with both oxadiazole and furan moieties. This unique structure is thought to contribute to its biological activity through various mechanisms, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their effectiveness against several bacterial strains. Notably:

- Compounds 13 and 15 demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Inhibition zones ranged from 10 mm to 13 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate efficacy (e.g., MIC values of 70–80 mg/mL) .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 12 | 75 |

| 15 | Escherichia coli | 10 | 80 |

| 14a | Candida albicans | 13 | 70 |

Antiviral Activity

Quinazoline derivatives have also been explored for their antiviral properties. A study reported that certain derivatives exhibited potent activity against viruses such as vaccinia and adenovirus. For example:

- Compound 24b11 showed an EC50 value of 1.7 μM against vaccinia virus, significantly outperforming the reference drug Cidofovir (EC50 = 25 μM) .

Anticancer Potential

The quinazoline scaffold has been recognized for its anticancer properties. Research indicates that derivatives can inhibit cell proliferation in various cancer cell lines. For example:

- Certain compounds have shown significant inhibition of cholinesterase activity, which is linked to neurodegenerative diseases but also suggests potential in cancer therapy due to the overlap in signaling pathways .

Case Study: Inhibition of Cholinesterase

In a study assessing the inhibition of acetylcholinesterase by quinazoline derivatives:

- Compounds displayed binding free energies ranging from −9.9 to −11.2 kcal/mol , indicating strong interaction with the enzyme active site .

The biological activity of the compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds like those derived from quinazoline can inhibit key enzymes involved in bacterial DNA replication and cell wall synthesis.

- Viral Replication Interference : The structural components can disrupt viral entry or replication processes.

- Cytokine Modulation : Some derivatives have been shown to suppress cytokine production in inflammatory models, suggesting anti-inflammatory properties .

Q & A

Q. Essential methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm connectivity of quinazoline, oxadiazole, and substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., bromine or chlorine if present) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm) .

[Advanced] How can researchers resolve contradictions in bioactivity data across different cellular models?

Q. Methodological strategies :

Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cytotoxicity (MTT or apoptosis assays) to distinguish target-specific vs. off-target effects .

Cell line validation : Use isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to confirm target engagement .

Pharmacokinetic profiling : Measure compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .

Statistical rigor : Apply error analysis (e.g., standard deviation across triplicates) and ANOVA to assess significance of discrepancies .

[Advanced] How to design structure-activity relationship (SAR) studies for this compound?

Q. Stepwise approach :

Core modifications : Synthesize analogs with substituents at the quinazoline C3 (e.g., replacing furan-2-ylmethyl with benzyl) and oxadiazole C5 positions .

Functional group variations : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the dimethoxyphenyl ring .

Bioactivity screening : Test analogs in enzyme inhibition (IC) and cytotoxicity (CC) assays.

Q. Example SAR Table :

| Modified Position | Substituent Change | Observed Impact on IC (Hypothetical) | Reference |

|---|---|---|---|

| Quinazoline C3 | Furan-2-ylmethyl → Benzyl | 2-fold reduction in potency | |

| Oxadiazole C5 | 2,4-Dimethoxy → 3-Bromo | Enhanced selectivity for kinase X |

[Basic] What in vitro models are suitable for initial bioactivity screening?

Q. Recommended assays :

- Enzyme inhibition : Use purified target enzymes (e.g., tyrosine kinases) with fluorogenic substrates .

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only treatments .

[Advanced] How to determine the binding mode with target enzymes?

Q. Experimental and computational methods :

X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) .

Molecular docking : Use software like AutoDock Vina with homology models of the enzyme active site .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) .

Key parameters : Optimize buffer conditions (pH 7.4, 150 mM NaCl) and validate with negative controls .

[Basic] How to assess solubility and stability under physiological conditions?

Q. Protocol :

Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C .

Stability : Incubate the compound in plasma or liver microsomes; quantify degradation via HPLC-MS .

pH-dependent stability : Use buffers ranging from pH 2–9 and monitor via UV-Vis spectroscopy .

[Advanced] What strategies mitigate off-target effects in pharmacological studies?

Q. Approaches :

Selectivity screening : Test against a panel of related enzymes (e.g., kinase family members) .

Prodrug design : Mask reactive groups (e.g., esterification of hydroxyls) to reduce non-specific interactions .

Metabolite identification : Use LC-MS to detect and characterize major metabolites in hepatocyte models .

[Advanced] How to optimize reaction yields while minimizing byproducts?

Q. Methodology :

Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading .

Byproduct analysis : Use LC-MS to identify impurities and adjust stoichiometry or reaction time .

Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps .

[Basic] What safety precautions are essential during synthesis and handling?

Q. Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.